Recombinant PF4-241 belongs to the CXC chemokine family. It is classified as a cytokine due to its role in cell signaling and modulation of immune responses. Specifically, it is recognized for its functions in attracting neutrophils and fibroblasts, which are vital for inflammatory responses and tissue repair .
The synthesis of recombinant PF4-241 involves cloning the PF4 gene into an expression vector suitable for Escherichia coli. The process typically includes:
The purification process often employs a series of steps including:
Recombinant PF4-241 consists of a polypeptide chain containing 91 amino acids with a molecular weight of approximately 10 kDa. Its structure features a compact folded conformation typical of chemokines, enabling it to interact effectively with its receptors and heparin .
The three-dimensional structure can be modeled based on known crystal structures of similar chemokines. Structural analysis often reveals critical residues involved in receptor binding and interaction with glycosaminoglycans .
Recombinant PF4-241 participates in several biochemical interactions:
Kinetic studies utilizing techniques like surface plasmon resonance have been employed to characterize these binding interactions quantitatively, providing insights into the affinity and kinetics of PF4-241's interactions .
The mechanism of action of recombinant PF4-241 involves its role as a signaling molecule that modulates immune responses:
Studies have shown that PF4 can activate pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which regulates gene expression related to inflammation and tissue remodeling .
Recombinant PF4-241 appears as a clear, colorless solution when prepared at appropriate concentrations. It is typically stored at 4°C for short-term use or frozen at -20°C for long-term storage .
The protein exhibits high solubility in aqueous buffers at physiological pH (around pH 7.4) and is stable under these conditions. Its stability can be affected by factors such as temperature fluctuations and repeated freeze-thaw cycles.
Recombinant PF4-241 has several applications in biomedical research:
Platelet Factor 4 (PF4), also designated chemokine (C-X-C motif) ligand 4 (CXCL4), is a 7.8 kDa homotetrameric protein comprising 70-amino acid monomers stabilized by disulfide bonds. It is synthesized predominantly in megakaryocytes and stored in platelet α-granules complexed with glycosaminoglycan (GAG) chains of serglycin proteoglycans [7] [10]. Upon platelet activation, PF4 is released at high local concentrations (estimated at 12 ± 5 ng/10⁶ platelets), where it exhibits multifaceted biological roles [2]. Biochemically, PF4 features a highly cationic C-terminal domain rich in lysine and arginine residues, enabling high-affinity electrostatic interactions with negatively charged heparin and heparan sulfate (HS) [9] [10]. Functionally, native PF4 modulates coagulation by neutralizing heparin-like molecules on endothelial surfaces, thereby inhibiting antithrombin III activity and promoting thrombosis [5] [9]. Beyond hemostasis, PF4 demonstrates paradoxical inflammatory properties as a neutrophil and monocyte chemoattractant, while simultaneously suppressing endothelial cell proliferation and angiogenesis through heparin-binding dependent and independent mechanisms [1] [3].
Table 1: Key Biochemical Properties of Native PF4
Property | Characteristic | Functional Implication |
---|---|---|
Molecular Structure | Homotetramer (70-aa monomers) | Stabilizes quaternary conformation |
Isoelectric Point | Highly basic (pI ~10) | Electrostatic interaction with polyanions |
Primary Storage | Platelet α-granules (serglycin complexes) | Rapid release upon activation |
Heparin Binding Domain | C-terminal lysine/arginine cluster (residues 61-70) | Neutralizes anticoagulant activity; immune complex formation |
Key Receptors | CXCR3-B; LDL receptor-related protein-1 (LRP1) | Modulates angiogenesis; megakaryocyte regulation |
The development of recombinant PF4 analogues emerged from two converging research imperatives: (1) isolating PF4's angiostatic function from its pro-thrombotic heparin-binding activity, and (2) circumventing the antigenicity of PF4-heparin complexes. Native PF4 exhibits potent inhibition of endothelial cell proliferation and angiogenesis in vitro, suppressing fibroblast growth factor 2 (FGF2) and vascular endothelial growth factor (VEGF) signaling pathways [2] [3]. However, its strong affinity for heparin precipitated limitations in therapeutic applications, particularly the risk of heparin-induced thrombocytopenia (HIT)—an immune-mediated prothrombotic disorder triggered by antibody recognition of PF4/heparin complexes [9]. Furthermore, heparin binding was found to partially antagonize PF4's angiostatic activity in vivo [3]. These observations motivated protein engineering strategies to develop heparin-binding-deficient PF4 variants that retained tumor-suppressing angiostatic activity while eliminating thrombotic complications.
Recombinant PF4-241 (rPF4-241) was rationally designed through targeted mutagenesis of the C-terminal heparin-binding domain. This analogue retains the core structural scaffold of native PF4 but incorporates modifications that disrupt electrostatic interactions with polyanions. Specifically, the critical lysine residues at positions 61, 62, 65, and 66—demonstrated to be essential for heparin binding—were replaced with neutral or acidic amino acids [3] [9]. Biochemical characterization confirmed rPF4-241's complete loss of affinity for heparin-agarose matrices, in stark contrast to wild-type recombinant PF4 (rPF4) which binds with high avidity [3]. Structural analyses (including circular dichroism spectroscopy) indicated preserved tertiary and quaternary structure despite these mutations, explaining why receptor-binding regions outside the heparin-binding domain remained functional [3]. This strategic redesign yielded a molecule incapable of forming large immune complexes with heparin or other polyanions—a key safety advantage over native PF4—while maintaining its biological activity profile relevant to angiogenesis modulation.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: